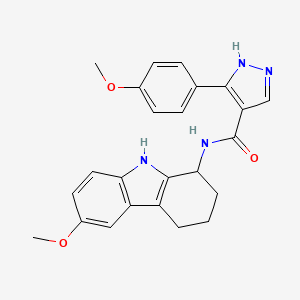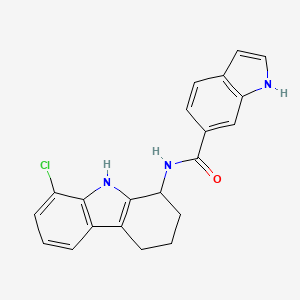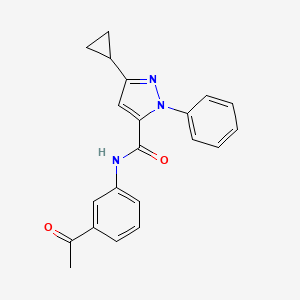![molecular formula C17H22F3N3O4S B10994525 N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-[4-(trifluoromethyl)phenyl]-L-valinamide](/img/structure/B10994525.png)
N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-[4-(trifluoromethyl)phenyl]-L-valinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-3-METHYL-N-[4-(TRIFLUOROMETHYL)PHENYL]BUTANAMIDE: is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structural features, including a thiolane ring, a trifluoromethyl group, and a butanamide backbone. Its intricate structure suggests potential utility in medicinal chemistry, materials science, and other areas of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-3-METHYL-N-[4-(TRIFLUOROMETHYL)PHENYL]BUTANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the thiolane ring, followed by the introduction of the carbamoyl and amino groups. The final steps involve the addition of the trifluoromethyl phenyl group and the butanamide moiety. Each step requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-3-METHYL-N-[4-(TRIFLUOROMETHYL)PHENYL]BUTANAMIDE: undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature and solvent choice playing crucial roles.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and substituted derivatives of the original compound. These products can be further utilized in various applications, including drug development and materials science.
Scientific Research Applications
(2S)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-3-METHYL-N-[4-(TRIFLUOROMETHYL)PHENYL]BUTANAMIDE: has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of (2S)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-3-METHYL-N-[4-(TRIFLUOROMETHYL)PHENYL]BUTANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
(2S)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-3-METHYL-N-[4-(TRIFLUOROMETHYL)PHENYL]BUTANAMIDE: can be compared with similar compounds such as:
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
tert-Butyl carbamate: A common organic building block.
The uniqueness of (2S)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-3-METHYL-N-[4-(TRIFLUOROMETHYL)PHENYL]BUTANAMIDE lies in its specific structural features and the diverse range of reactions it can undergo, making it a versatile compound for various scientific applications.
Properties
Molecular Formula |
C17H22F3N3O4S |
|---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
(2S)-2-[(1,1-dioxothiolan-3-yl)carbamoylamino]-3-methyl-N-[4-(trifluoromethyl)phenyl]butanamide |
InChI |
InChI=1S/C17H22F3N3O4S/c1-10(2)14(23-16(25)22-13-7-8-28(26,27)9-13)15(24)21-12-5-3-11(4-6-12)17(18,19)20/h3-6,10,13-14H,7-9H2,1-2H3,(H,21,24)(H2,22,23,25)/t13?,14-/m0/s1 |
InChI Key |
LILMKBYXEXFSKA-KZUDCZAMSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC1=CC=C(C=C1)C(F)(F)F)NC(=O)NC2CCS(=O)(=O)C2 |
Canonical SMILES |
CC(C)C(C(=O)NC1=CC=C(C=C1)C(F)(F)F)NC(=O)NC2CCS(=O)(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,5-dimethyl-2-(1H-tetrazol-1-yl)-N-[3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl]thiophene-3-carboxamide](/img/structure/B10994445.png)

![N'-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-N-(3-methoxypropyl)-N-{[rac-(1R,9aS)-octahydro-2H-quinolizin-1-yl]methyl}urea](/img/structure/B10994464.png)


![N-[2-(6-chloro-1H-indol-1-yl)ethyl]-4-hydroxy-5-methylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B10994473.png)
![N-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-2-{[1-(propan-2-yl)-1H-indol-4-yl]oxy}acetamide](/img/structure/B10994483.png)

![N-{2-[(5-methylpyridin-2-yl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide](/img/structure/B10994499.png)
![[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl][4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]methanone](/img/structure/B10994505.png)
![N-benzyl-N~3~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-beta-alaninamide](/img/structure/B10994510.png)
![2-(3-acetyl-1H-indol-1-yl)-N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]acetamide](/img/structure/B10994514.png)
![N-(2-{[(4-fluorophenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide](/img/structure/B10994518.png)
![3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide](/img/structure/B10994520.png)
